Product packaging for 5'-DMT-2'-TBDMS-N6-Me-rA(Cat. No.:CAS No. 588698-75-3)

5'-DMT-2'-TBDMS-N6-Me-rA

Cat. No.: B3273525
CAS No.: 588698-75-3
M. Wt: 697.9 g/mol
InChI Key: KEEBYCOQGORZDK-QGGAYTEESA-N
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Description

Significance of RNA Modifications in Biological Regulation

For decades, RNA was primarily viewed as a passive messenger, a transient copy of genetic information from DNA to be translated into proteins. However, this perception has been revolutionized by the discovery of a vast array of chemical modifications to RNA molecules. cd-genomics.com These modifications are not mere decorations but are critical regulators of gene expression, influencing everything from RNA splicing and stability to its translation into proteins. cd-genomics.comfrontiersin.org This dynamic landscape of RNA modifications, collectively termed the epitranscriptome, adds a crucial layer of control to biological processes, allowing organisms to fine-tune gene expression in response to developmental cues and environmental changes. frontiersin.orgportlandpress.com

Overview of N6-Methyladenosine (m6A) as a Key Epitranscriptomic Mark

N6-methyladenosine (m6A) is the most prevalent internal modification found in the mRNA of higher eukaryotes. acs.orgnih.gov This modification, the methylation of the adenosine (B11128) base at the nitrogen-6 position, is a reversible process orchestrated by a set of proteins: "writers" (methyltransferases like METTL3/METTL14) that install the mark, "erasers" (demethylases like FTO and ALKBH5) that remove it, and "readers" (m6A-binding proteins, such as those containing YTH domains) that recognize the mark and mediate its downstream effects. nih.govfrontiersin.orgclinmedjournals.org The presence of m6A within an mRNA molecule can influence its splicing, nuclear export, localization, stability, and translation efficiency, thereby playing a pivotal role in a wide range of biological processes, including cell differentiation, immune responses, and disease development. alidabio.comnih.govaacrjournals.org

Role of Synthetic RNA Oligonucleotides in Epitranscriptomics Research

The study of m6A's function relies heavily on the ability to work with RNA molecules containing this modification at specific, defined locations. While cellular RNA can be isolated, it presents a complex mixture of modified and unmodified transcripts. Synthetic RNA oligonucleotides containing site-specific m6A modifications offer a powerful tool to overcome this challenge. nih.govmdpi.com These synthetic molecules allow researchers to precisely investigate how m6A at a particular position affects RNA structure, its interactions with binding proteins, and its ultimate biological fate. nih.gov They are indispensable for in vitro biochemical and biophysical studies, as well as for developing probes to identify and characterize m6A-binding proteins. acs.org

Overview of 5'-DMT-2'-TBDMS-N6-Me-rA as a Core Synthetic Building Block

The chemical synthesis of RNA oligonucleotides is a stepwise process that adds one nucleotide at a time. To create RNA with an internal m6A modification, a specialized building block is required. This compound is a chemically modified and protected version of N6-methyladenosine designed specifically for this purpose. The key features that make it an essential tool are its protecting groups:

5'-DMT (Dimethoxytrityl): This acid-labile group protects the 5'-hydroxyl of the ribose sugar, preventing unwanted reactions during the synthesis cycle. Its removal at the beginning of each cycle allows for the sequential addition of the next nucleotide. glenresearch.commdpi.com

2'-TBDMS (tert-Butyldimethylsilyl): This bulky silyl (B83357) group protects the 2'-hydroxyl of the ribose. This protection is crucial to prevent isomerization and cleavage of the RNA backbone, which is more susceptible to degradation than DNA. glenresearch.comgoogle.com

N6-Me (N6-Methyl): This is the key modification of the adenine (B156593) base that defines the building block as N6-methyladenosine.

Phosphoramidite (B1245037): The 3'-hydroxyl group is converted into a phosphoramidite moiety, which is the reactive group that enables the formation of the phosphodiester bond, linking it to the growing RNA chain. twistbioscience.com

This combination of protecting groups and the reactive phosphoramidite makes this compound a stable and efficient monomer for incorporation into synthetic RNA oligonucleotides using the well-established phosphoramidite chemistry. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H47N5O6Si B3273525 5'-DMT-2'-TBDMS-N6-Me-rA CAS No. 588698-75-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[6-(methylamino)purin-9-yl]oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47N5O6Si/c1-37(2,3)50(7,8)49-33-32(44)30(48-36(33)43-24-42-31-34(39-4)40-23-41-35(31)43)22-47-38(25-12-10-9-11-13-25,26-14-18-28(45-5)19-15-26)27-16-20-29(46-6)21-17-27/h9-21,23-24,30,32-33,36,44H,22H2,1-8H3,(H,39,40,41)/t30-,32-,33-,36-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEBYCOQGORZDK-QGGAYTEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47N5O6Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

697.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physicochemical Properties of 5 Dmt 2 Tbdms N6 Me Ra

The utility of 5'-DMT-2'-TBDMS-N6-Me-rA in oligonucleotide synthesis is directly related to its specific chemical and physical characteristics.

PropertyValue
IUPAC Name (2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(6-(methylamino)-9H-purin-9-yl)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite
Molecular Formula C47H64N7O7PSi
Molecular Weight 934.2 g/mol
Appearance White to off-white solid
Solubility Soluble in common organic solvents used in oligonucleotide synthesis, such as acetonitrile (B52724) and dichloromethane.

Key Spectral Data:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are used to confirm the chemical structure, ensuring the correct placement of the protecting groups and the phosphoramidite (B1245037) moiety.

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to verify the precise molecular weight of the compound, confirming its identity and purity. girindus.com

Synthesis and Purification of 5 Dmt 2 Tbdms N6 Me Ra

The Phosphoramidite (B1245037) Method in Oligonucleotide Synthesis

The phosphoramidite method is the gold standard for the chemical synthesis of DNA and RNA oligonucleotides. twistbioscience.com It is a cyclic process that involves four key steps for each nucleotide addition:

Deblocking (Detritylation): The acid-labile 5'-DMT group of the nucleotide attached to the solid support is removed, typically with a mild acid, exposing the 5'-hydroxyl group for the next reaction. twistbioscience.com

Coupling: The phosphoramidite of the incoming nucleotide (in this case, this compound) is activated and reacts with the free 5'-hydroxyl group of the growing chain, forming a phosphite (B83602) triester linkage. wikipedia.org

Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion mutants (sequences missing a nucleotide). twistbioscience.com

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphotriester bond. wikipedia.org

This cycle is repeated until the desired RNA sequence is assembled.

Role of Protecting Groups: DMT and TBDMS

The success of RNA synthesis hinges on the strategic use of protecting groups. The 5'-DMT group is crucial for controlling the stepwise addition of nucleotides in the 3' to 5' direction. glenresearch.com Its lability to acid allows for its selective removal without affecting other parts of the molecule.

The 2'-TBDMS group is particularly important in RNA synthesis due to the presence of the 2'-hydroxyl group, which makes RNA more susceptible to degradation than DNA. glenresearch.comgoogle.com The TBDMS group is stable under the acidic and basic conditions used during the synthesis cycle but can be removed at the end of the synthesis using a fluoride (B91410) source. atdbio.com

Standard Purification Techniques (e.g., HPLC)

After the synthesis is complete, the crude product is a mixture of the desired full-length oligonucleotide and various impurities, such as shorter "failure" sequences and byproducts from side reactions. waters.com High-Performance Liquid Chromatography (HPLC) is a powerful technique used to purify the target oligonucleotide. nih.govatdbio.com Reversed-phase HPLC, which separates molecules based on their hydrophobicity, is commonly used. atdbio.comnih.gov The presence of the 5'-DMT group on the full-length product makes it significantly more hydrophobic than the failure sequences, allowing for excellent separation. nih.gov

Application in Oligonucleotide Synthesis

Incorporation of N6-Methyladenosine into RNA Sequences

Using an automated DNA/RNA synthesizer, this compound can be seamlessly integrated into the standard phosphoramidite synthesis cycle. researchgate.netglenresearch.com At the desired position in the sequence, this modified phosphoramidite is introduced instead of a standard adenosine (B11128) phosphoramidite. The coupling efficiency of the modified building block is comparable to that of the standard phosphoramidites, ensuring high yields of the desired m6A-containing RNA. glenresearch.com

Creation of Probes for Studying m6A-Related Proteins

Synthetic RNA oligonucleotides containing m6A at specific sites are invaluable tools for studying the proteins that interact with this modification. acs.orgresearchgate.net These "probes" can be used in various biochemical assays, such as:

Pull-down assays: The m6A-containing RNA probe can be immobilized on a solid support and used to "pull down" proteins from a cell lysate that bind to it. These proteins can then be identified by mass spectrometry. acs.orgbiorxiv.org

Electrophoretic mobility shift assays (EMSA): This technique can be used to study the binding affinity and specificity of a purified protein for an m6A-containing RNA sequence.

Cross-linking studies: Techniques like photo-cross-linking can be used to covalently link the m6A-containing RNA to its binding partners, allowing for their identification and the mapping of the binding site. acs.org

Downstream Research Applications

Biophysical Studies of m6A-Containing RNA

The presence of a methyl group on the adenosine (B11128) base can alter the local structure and stability of the RNA molecule. life-science-alliance.org Synthetic m6A-containing oligonucleotides are used in biophysical studies, such as:

Circular Dichroism (CD) Spectroscopy: CD can be used to assess changes in the secondary structure of RNA upon m6A modification. mdpi.com

Thermodynamic studies: By measuring the melting temperature of RNA duplexes with and without m6A, researchers can quantify the effect of the modification on the stability of the RNA structure. life-science-alliance.org

In Vitro and In Vivo Functional Analysis of m6A

Synthetic m6A-containing RNAs are essential for dissecting the functional roles of this modification. In vitro, these molecules can be used in cell-free systems to study how m6A affects processes like splicing and translation. For in vivo studies, synthetic m6A-containing RNAs can be introduced into cells to investigate their effects on cellular processes in a controlled manner. researchgate.net

Development of Diagnostic and Therapeutic Tools

The dysregulation of m6A modification has been implicated in various diseases, including cancer. clinmedjournals.orgaacrjournals.org This has opened up the possibility of developing diagnostic tools that detect changes in m6A levels or patterns in patient samples. acs.org Furthermore, synthetic oligonucleotides containing m6A or other modifications are being explored as potential therapeutic agents, for example, in the context of antisense and siRNA technologies. mdpi.comresearchgate.net

Analytical Characterization

Quality Control by HPLC and Mass Spectrometry

After synthesis and purification, the final product is subjected to rigorous quality control. creative-biogene.com

HPLC: Analytical HPLC is used to assess the purity of the oligonucleotide, confirming the absence of significant amounts of failure sequences or other impurities. girindus.com

Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthetic RNA, verifying that it has the correct sequence and that the m6A modification has been successfully incorporated. girindus.comwaters.comnih.gov

Verifying Incorporation and Position of N6-Methyladenosine

In addition to mass spectrometry, other techniques can be used to verify the presence and location of the m6A modification:

Enzymatic Digestion: The synthetic RNA can be digested into individual nucleosides, which are then analyzed by HPLC or LC-MS to quantify the amount of N6-methyladenosine relative to the other nucleosides.

Sequencing-based methods: Several methods have been developed that can identify m6A sites at single-nucleotide resolution. nih.govnih.govroyalsocietypublishing.org While often used for transcriptome-wide mapping, these can be adapted to verify the position of m6A in a synthetic oligonucleotide.

Enzymatic assays: Certain enzymes are sensitive to the presence of m6A, and their activity can be used to confirm the modification at a specific site. nih.gov

The chemical compound 5'-DMT-2'-TBDMS-N6-Me-rA is more than just a complex molecule; it is a key that has unlocked a deeper understanding of the epitranscriptome. Its clever design, with a strategic combination of protecting groups and a reactive phosphoramidite (B1245037), has made the routine synthesis of m6A-containing RNA a reality. This, in turn, has empowered researchers to probe the fundamental roles of N6-methyladenosine in gene regulation, paving the way for new discoveries in biology and medicine. As our appreciation for the complexity of RNA modification continues to grow, the importance of such precisely engineered chemical tools will only increase.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5'-DMT-2'-TBDMS-N6-Me-rA

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.